molecular formula C29H23FN2O3S B11440100 10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide CAS No. 1015868-59-3

10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide

Cat. No.: B11440100
CAS No.: 1015868-59-3
M. Wt: 498.6 g/mol
InChI Key: LYFBBIOMZBBRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide is a complex organic compound belonging to the dibenzo[b,f][1,4]thiazepine family This compound is characterized by its unique structure, which includes a thiazepine ring fused with a dibenzothiazepine core, and functional groups such as fluorobenzyl and methylbenzyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide involves a multi-step process. One of the key synthetic strategies includes a copper-catalyzed C–S cyclization followed by an Ugi-type three-component cascade reaction . The initial step involves the formation of the dibenzothiazepine core via copper-mediated conditions. This is followed by the Ugi–Joullié reaction, which introduces the desired functional groups to the cyclic imine intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: It may be utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]thiazepine-11-carboxamides: These compounds share a similar core structure but differ in their functional groups.

    Dibenzo[b,f][1,4]oxazepine derivatives: These compounds have an oxazepine ring instead of a thiazepine ring, leading to different chemical properties.

Uniqueness

10-(4-fluorobenzyl)-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

CAS No.

1015868-59-3

Molecular Formula

C29H23FN2O3S

Molecular Weight

498.6 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide

InChI

InChI=1S/C29H23FN2O3S/c1-19-6-8-20(9-7-19)17-31-28(33)22-12-15-27-25(16-22)32(18-21-10-13-23(30)14-11-21)29(34)24-4-2-3-5-26(24)36(27)35/h2-16H,17-18H2,1H3,(H,31,33)

InChI Key

LYFBBIOMZBBRQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)S(=O)C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.